molecular formula C24H22BrN5OS B15083382 2-((4-(4-Bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide CAS No. 761409-60-3

2-((4-(4-Bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide

Cat. No.: B15083382
CAS No.: 761409-60-3
M. Wt: 508.4 g/mol
InChI Key: ZDVNVKWNQNLTKF-UHFFFAOYSA-N
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Description

2-((4-(4-Bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide is a complex organic compound that features a triazole ring, a bromophenyl group, a pyridine ring, and a mesitylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(4-Bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a halogenation reaction using bromine or N-bromosuccinimide (NBS).

    Attachment of the Pyridine Ring: The pyridine ring can be attached through a coupling reaction, such as a Suzuki-Miyaura cross-coupling reaction, using a boronic acid derivative of pyridine.

    Formation of the Thioether Linkage: The thioether linkage can be formed by reacting the triazole derivative with a thiol compound.

    Introduction of the Mesitylacetamide Moiety: The final step involves the acylation of the amine group with mesityl chloride to form the mesitylacetamide moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the bromophenyl group, potentially leading to dehalogenation or hydrogenation products.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base such as potassium carbonate (K2CO3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dehalogenated or hydrogenated derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: The compound’s triazole ring and bromophenyl group make it a candidate for drug design, particularly as an antimicrobial or anticancer agent.

    Materials Science: Its unique structure can be explored for use in organic electronics or as a building block for advanced materials.

    Biological Studies: The compound can be used as a probe to study biological pathways involving triazole derivatives.

    Industrial Applications: Potential use in the synthesis of polymers or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 2-((4-(4-Bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide depends on its specific application:

    Medicinal Chemistry: It may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function.

    Materials Science: The compound’s electronic properties can influence its behavior in electronic devices, such as its conductivity or charge transport characteristics.

Comparison with Similar Compounds

Similar Compounds

    2-((4-(4-Chlorophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide: Similar structure but with a chlorine atom instead of bromine.

    2-((4-(4-Fluorophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

The presence of the bromine atom in 2-((4-(4-Bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide can influence its reactivity and biological activity, making it distinct from its chloro- and fluoro-analogues. The bromine atom can participate in unique halogen bonding interactions, which can be exploited in drug design and materials science.

Properties

CAS No.

761409-60-3

Molecular Formula

C24H22BrN5OS

Molecular Weight

508.4 g/mol

IUPAC Name

2-[[4-(4-bromophenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide

InChI

InChI=1S/C24H22BrN5OS/c1-15-11-16(2)22(17(3)12-15)27-21(31)14-32-24-29-28-23(18-5-4-10-26-13-18)30(24)20-8-6-19(25)7-9-20/h4-13H,14H2,1-3H3,(H,27,31)

InChI Key

ZDVNVKWNQNLTKF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Br)C4=CN=CC=C4)C

Origin of Product

United States

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